Cas no 897561-16-9 (6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid)

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid structure
897561-16-9 structure
Product name:6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid
CAS No:897561-16-9
MF:C18H16N2O2
Molecular Weight:292.331844329834
MDL:MFCD05175923
CID:4718957
PubChem ID:3998411

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid
    • 6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
    • 6-isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
    • BBL030331
    • STL372959
    • R8743
    • 6-isopropyl-2-(2-pyridyl)-4-quinolinecarboxylic acid
    • 6-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxylic acid
    • 4-quinolinecarboxylic acid, 6-(1-methylethyl)-2-(2-pyridinyl)-
    • 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid
    • MDL: MFCD05175923
    • インチ: 1S/C18H16N2O2/c1-11(2)12-6-7-15-13(9-12)14(18(21)22)10-17(20-15)16-5-3-4-8-19-16/h3-11H,1-2H3,(H,21,22)
    • InChIKey: PRUCDCVAOWLHDX-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C2C=CC=CN=2)N=C2C=CC(=CC2=1)C(C)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 399
  • トポロジー分子極性表面積: 63.1

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-303145-0.05g
6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9
0.05g
$76.0 2023-09-06
OTAVAchemicals
3461631-1G
6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9 95%
1G
$375 2023-07-09
OTAVAchemicals
3461631-250MG
6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9 95%
250MG
$250 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344534-250mg
6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9 97%
250mg
¥1188.00 2024-04-26
Enamine
EN300-303145-5.0g
6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9
5.0g
$1199.0 2023-02-25
Enamine
EN300-303145-10.0g
6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9
10.0g
$1778.0 2023-02-25
TRC
I056465-250mg
6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
897561-16-9
250mg
$ 275.00 2022-06-04
Chemenu
CM262083-5g
6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9 97%
5g
$711 2021-08-18
Enamine
EN300-303145-2.5g
6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9
2.5g
$810.0 2023-09-06
Enamine
EN300-303145-0.1g
6-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
897561-16-9
0.1g
$113.0 2023-09-06

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid 関連文献

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acidに関する追加情報

Introduction to 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS No. 897561-16-9)

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, with the chemical identifier CAS No. 897561-16-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline derivatives class, which is well-known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both an isopropyl group and a pyridinyl moiety in its molecular structure contributes to its unique pharmacophoric features, making it a promising candidate for further investigation in drug discovery and development.

The quinoline scaffold, a heterocyclic aromatic compound, has a long history of use in medicinal chemistry due to its ability to interact with various biological targets. Specifically, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibits structural similarities to known bioactive molecules, which has prompted researchers to explore its potential pharmacological effects. The carboxylic acid functional group at the 4-position of the quinoline ring not only influences the compound's solubility and reactivity but also plays a crucial role in its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have suggested that 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid may exhibit inhibitory effects on certain enzymes and receptors, making it a potential lead compound for the development of novel therapeutic agents. For instance, preliminary computational studies indicate that this compound could interact with enzymes involved in inflammatory pathways, suggesting its potential utility in treating inflammatory diseases.

In addition to its pharmacological potential, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid has also been investigated for its chemical properties. The compound's stability under various conditions, such as pH and temperature, makes it suitable for formulation into pharmaceutical products. Furthermore, its solubility profile suggests that it could be incorporated into various drug delivery systems, enhancing its bioavailability and therapeutic efficacy.

One of the most exciting aspects of this compound is its versatility in synthetic chemistry. Researchers have explored various synthetic routes to modify its structure, leading to the development of a series of derivatives with enhanced biological activity. These derivatives have been tested in vitro and in vivo, providing valuable insights into their potential therapeutic applications. For example, certain analogs have shown promising results in preclinical studies related to cancer therapy and infectious diseases.

The synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to construct the complex quinoline core efficiently. These methods not only improve the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product, which is critical for biological activity.

The chemical environment surrounding the active sites in 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid plays a crucial role in determining its biological properties. The isopropyl group at the 6-position and the pyridinyl moiety at the 2-position contribute to steric hindrance and electronic effects that modulate the compound's interactions with biological targets. Detailed structural analysis using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has provided valuable insights into these interactions.

Recent research has also highlighted the importance of understanding the metabolic pathways by which 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is processed in vivo. Metabolomic studies have revealed that this compound undergoes biotransformation through various enzymatic pathways, leading to the formation of metabolites that may influence its pharmacological effects. This information is crucial for predicting drug-drug interactions and optimizing dosing regimens.

The development of novel pharmaceutical agents often involves extensive collaboration between chemists, biologists, and pharmacologists. 6-Isopropyl-2-pyridin-2-yquinolinecarboxylic acid serves as an excellent example of how interdisciplinary research can lead to significant breakthroughs in drug discovery. By combining synthetic chemistry expertise with biological evaluation techniques, researchers can rapidly identify promising lead compounds and optimize their properties for clinical use.

In conclusion,6 Isoprop yl 2 pyridin 2 ylquino linecarbox ylic aci d (CAS No 897561 16 9) is a structurally intriguing compound with significant pharmacological potential It belongs to a class of molecules known for their broad spectrum biological activities Recent research has highlighted its potential therapeutic applications particularly in areas such as cancer therapy infectious diseases and inflammatory disorders The compound's unique structural features make it an attractive candidate for further investigation in medicinal chemistry By leveraging advanced synthetic methods computational modeling and metabolic studies researchers can continue to explore its full potential as a pharmaceutical agent

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